molecular formula C14H10N2O5 B14209983 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 827613-91-2

3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14209983
CAS No.: 827613-91-2
M. Wt: 286.24 g/mol
InChI Key: ORUNHRKGOOISNG-UHFFFAOYSA-N
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Description

3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a formyl group, a hydroxyphenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-formyl-4-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the hydrazinylidene moiety produces hydrazine derivatives .

Scientific Research Applications

3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with biological molecules, while the hydrazinylidene moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

827613-91-2

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

5-[(3-formyl-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10N2O5/c17-7-8-5-9(1-3-12(8)18)15-16-10-2-4-13(19)11(6-10)14(20)21/h1-7,18-19H,(H,20,21)

InChI Key

ORUNHRKGOOISNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C=O)O

Origin of Product

United States

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